(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
CAS No.: 176763-62-5
Cat. No.: VC0060427
Molecular Formula: C36H54CoN2O2
Molecular Weight: 605.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 176763-62-5 |
|---|---|
| Molecular Formula | C36H54CoN2O2 |
| Molecular Weight | 605.8 g/mol |
| IUPAC Name | cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
| Standard InChI | InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |
| Standard InChI Key | PCZWNUHBFITYKI-GAQUOPITSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
| SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Introduction
Chemical Structure and Physical Properties
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is a coordination complex featuring a cobalt(II) center bound to a tetradentate Schiff base ligand derived from (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. The complex possesses C2 symmetry with the cobalt center adopting a square-planar coordination geometry surrounded by two nitrogen and two oxygen donor atoms (N2O2 coordination sphere) .
Key Physical and Chemical Properties
The compound exhibits distinctive physical characteristics and chemical properties that are summarized in the following table:
| Property | Description |
|---|---|
| CAS Number | 176763-62-5 |
| Molecular Formula | C36H52CoN2O2 |
| Molecular Weight | 603.76 g/mol |
| Appearance | Orange to red-brown powder |
| Melting Point | >350°C |
| Solubility | Soluble in most organic solvents |
| Storage Conditions | Dark place, inert atmosphere, room temperature |
| Purity (Commercial) | ≥98% |
Table 1: Physical and chemical properties of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
Structural Features
The compound is structurally characterized by the presence of bulky tert-butyl groups at the 3 and 5 positions of the salicylidene moieties, which contribute significantly to its stereoselectivity in catalytic applications. The (R,R) designation indicates the absolute configuration of the two stereogenic centers in the cyclohexanediamine backbone. X-ray crystallographic studies have confirmed that the complex adopts a square-planar geometry around the cobalt center, with the possibility of additional axial coordination sites that play crucial roles in its catalytic mechanisms .
Electronic Structure and Spectroscopic Properties
The electronic structure of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has been a subject of significant investigation, with particular focus on understanding its oxidation state and spin configuration.
Magnetic Properties
Magnetic susceptibility measurements have shown that related cobalt salen complexes belong to the S = 1 spin system, indicating a triplet ground state . This feature distinguishes these complexes from typical square-planar cobalt(II) complexes, which often exhibit S = 1/2 spin states.
Spectroscopic Characteristics
The complex displays distinctive spectroscopic features, including:
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An intense near-IR absorption in solution, attributed to overlapped transitions from ligand-to-metal charge transfer in Co(III)(salen) and ligand-to-ligand charge transfer in Co(II)(salen- +)
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Characteristic infrared spectral patterns that conform to the expected structure
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Distinctive NMR spectral features that provide evidence for the Co(II)(salen- +) character
Synthesis and Characterization
The synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) typically involves a multi-step process starting from (R,R)-1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde to form the Schiff base ligand, followed by complexation with a cobalt(II) salt.
Standard Synthetic Approach
The synthesis generally follows these steps:
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Formation of the Schiff base ligand by condensation of (R,R)-1,2-cyclohexanediamine with 3,5-di-tert-butylsalicylaldehyde
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Reaction of the resulting ligand with a cobalt(II) salt (typically cobalt(II) acetate) in a suitable solvent
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Isolation and purification of the complex through crystallization or other purification techniques
Characterization Methods
The purity and structure of the synthesized complex are commonly confirmed through multiple analytical techniques:
| Analytical Method | Information Obtained |
|---|---|
| Elemental Analysis | Confirms composition with ≥97.5% purity |
| Infrared Spectroscopy | Verifies ligand coordination and structural features |
| UV-Visible Spectroscopy | Identifies characteristic absorption bands |
| X-ray Crystallography | Determines three-dimensional structure and coordination geometry |
| NMR Spectroscopy | Provides insights into electronic structure and ligand environment |
| Mass Spectrometry | Confirms molecular weight and fragmentation patterns |
Table 2: Characterization methods for (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)
Applications in Catalysis
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has found extensive applications as a catalyst in various organic transformations, particularly those requiring high levels of stereoselectivity.
Enantioselective Epoxidation
One of the most notable applications of this complex is in the enantioselective epoxidation of unfunctionalized olefins. The catalyst demonstrates moderate to good enantiomeric excess in these reactions, making it valuable for the synthesis of chiral epoxides .
Fischer-Tropsch Synthesis
The compound has been investigated as a precursor to cobalt-based Fischer-Tropsch catalysts for the production of hydrocarbons from synthesis gas (CO and H2). These catalysts exhibit enhanced initial and stabilized intrinsic Fischer-Tropsch synthesis activity compared to conventional cobalt catalysts .
Oxidation Reactions
Cobalt salen complexes similar to (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) have demonstrated catalytic activity in various oxidation reactions:
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Aerobic oxidation of 3,5-di-tert-butylcatechol to the corresponding o-benzoquinone
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Oxidation of o-aminophenol in acetonitrile-methanol mixtures
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Styrene oxidation using tert-butyl hydroperoxide as an oxidant
Recent Research Developments
Recent research has expanded the understanding and applications of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) and related complexes.
Structural Modifications
Researchers have developed trinuclear extensions of the Jacobsen's catalyst, creating C3-symmetric complexes with enhanced catalytic properties. These modifications involve the integration of three cobalt-salen units into a single molecular framework, resulting in compounds with unique structural features such as chiral hydrophobic channels approximately 8 Å in diameter .
Heterogeneous Catalysis
Efforts to immobilize the complex on solid supports have led to the development of heterogeneous catalysts with improved recyclability and stability. For example, encapsulation of related copper(II) complexes in zeolite Y has been demonstrated, with the resulting catalyst showing activity in styrene oxidation reactions .
Biomimetic Applications
The cobalt complex has been studied for its ability to function as a biomimetic catalyst, particularly in reactions that mimic enzymatic processes. Studies have shown that these complexes can follow Michaelis-Menten enzymatic reaction kinetics, with turnover numbers of approximately 0.030 s^-1 in certain oxidation reactions .
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